3-(2,4-Difluorophenyl)propionic acid
Overview
Description
3-(2,4-Difluorophenyl)propionic acid is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)propionic acid typically involves the reaction of 2,4-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-(2,4-Difluorophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the fluorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-(2,4-Difluorophenyl)propionic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .
Comparison with Similar Compounds
- 3-(3,5-Difluorophenyl)propionic acid
- 3,4-Difluorohydrocinnamic acid
- 3-(3,4-Difluorophenyl)propionic acid
Comparison: Compared to its analogs, 3-(2,4-Difluorophenyl)propionic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning influences its reactivity and interaction with other molecules, making it distinct in terms of its chemical and biological properties .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRKUUFZCSOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407265 | |
Record name | 3-(2,4-difluorophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134672-70-1 | |
Record name | 3-(2,4-difluorophenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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